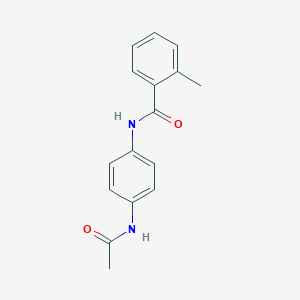

N-(4-acetamidophenyl)-2-methylbenzamide

Description

Properties

Molecular Formula |

C16H16N2O2 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

N-(4-acetamidophenyl)-2-methylbenzamide |

InChI |

InChI=1S/C16H16N2O2/c1-11-5-3-4-6-15(11)16(20)18-14-9-7-13(8-10-14)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |

InChI Key |

PLTUDBPVOJHPFT-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

N-(4-acetamidophenyl)-2-methylbenzamide CAS number and properties

This in-depth technical guide details the chemical identity, synthesis, properties, and potential applications of N-(4-acetamidophenyl)-2-methylbenzamide . This compound, a specific positional isomer within the benzanilide family, serves as a significant structural probe in medicinal chemistry, particularly in the study of amide-based inhibitors and protein-ligand interactions.

Executive Summary & Chemical Identity

N-(4-acetamidophenyl)-2-methylbenzamide is an unsymmetrical bis-amide derivative characterized by a central p-phenylenediamine core flanked by an acetyl group and an o-toluoyl group. It belongs to the class of benzanilides , which are critical pharmacophores in drug discovery, often serving as scaffolds for kinase inhibitors, histone deacetylase (HDAC) inhibitors, and other bioactive agents.

This compound is the ortho-methyl isomer of the more commonly referenced N-(4-acetamidophenyl)-4-methylbenzamide (CAS 316133-79-6). The presence of the ortho-methyl group introduces steric hindrance that influences the molecular conformation, solubility, and binding affinity compared to its para- and meta-isomers.

Chemical Identification Data

| Property | Detail |

| Chemical Name | N-(4-acetamidophenyl)-2-methylbenzamide |

| IUPAC Name | N-[4-(acetylamino)phenyl]-2-methylbenzamide |

| Synonyms | 4'-Acetamido-2-methylbenzanilide; N-Acetyl-N'-(2-methylbenzoyl)-p-phenylenediamine |

| CAS Number | Not widely indexed in public databases (Distinct from para-isomer CAS 316133-79-6 and acetyl-phenyl analog CAS 328023-31-0) |

| Molecular Formula | C₁₆H₁₆N₂O₂ |

| Molecular Weight | 268.31 g/mol |

| SMILES | CC1=CC=CC=C1C(=O)NC2=CC=C(NC(=O)C)C=C2 |

| InChIKey | (Predicted) Based on structure: InChI=1S/C16H16N2O2/c1-11-3-5-13(6-4-11)16(20)18-15-9-7-14(8-10-15)17-12(2)19/h3-10H,1-2H3,(H,17,19)(H,18,20) |

Physicochemical Properties

The physicochemical profile of N-(4-acetamidophenyl)-2-methylbenzamide is dominated by its rigid bis-amide structure and the lipophilic o-methyl substituent.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | High melting range, typically >280°C (Analogous p-aminoacetanilide derivatives often melt >300°C due to intermolecular H-bonding) |

| Solubility | Low in water; High in DMSO, DMF, and hot ethanol. Moderate in methanol. |

| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic due to aromatic rings and methyl group) |

| pKa (Predicted) | Amide NH is weakly acidic (pKa > 14); not ionizable at physiological pH. |

| Hydrogen Bond Donors | 2 (Amide NH groups) |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen atoms) |

Synthesis & Manufacturing

The synthesis of N-(4-acetamidophenyl)-2-methylbenzamide is achieved through a nucleophilic acyl substitution reaction. The preferred method involves the reaction of 2-methylbenzoyl chloride (o-toluoyl chloride) with 4-aminoacetanilide (N-(4-aminophenyl)acetamide) in the presence of a base to scavenge the hydrochloric acid byproduct.

Reaction Scheme

Caption: Synthesis pathway via Schotten-Baumann type acylation.

Step-by-Step Protocol

-

Preparation : Dissolve 4-aminoacetanilide (1.0 eq) in dry dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂).

-

Base Addition : Add Triethylamine (Et₃N) or Pyridine (1.2 eq) to the solution. The base acts as an acid scavenger.

-

Acylation : Cool the mixture to 0°C. Dropwise add 2-methylbenzoyl chloride (1.0 eq) dissolved in a small amount of solvent. The ortho-methyl group provides steric hindrance, so the reaction may require longer times or slight warming compared to the para-isomer.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (SiO₂, EtOAc/Hexane).

-

Workup :

-

Precipitation: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.

-

Filtration: Filter the solid and wash with water (to remove amine salts) and dilute HCl (to remove unreacted amine).

-

Purification: Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure crystals.

-

Biological & Pharmacological Context

While specific pharmacological data for this exact isomer is less ubiquitous than for its analogs, its structural features make it a relevant probe in several biological pathways.

Structural Activity Relationship (SAR)

-

Benzamide Scaffold : The benzamide moiety is a privileged structure in medicinal chemistry, often binding to the ATP-binding pocket of kinases or the zinc-binding domain of HDACs (though this compound lacks the zinc-binding hydroxamic acid, it mimics the "cap" group).

-

Ortho-Methyl Effect : The 2-methyl group forces the benzamide ring to twist out of planarity with the amide bond due to steric clash with the amide hydrogen. This "twist" can enhance selectivity for certain protein pockets that require a specific non-planar conformation, distinguishing it from the flatter para-methyl isomer.

-

Acetamido Group : The distal acetamido group serves as a hydrogen bond donor/acceptor, potentially interacting with solvent-exposed residues or specific polar regions in a binding pocket (e.g., the "exit vector" in kinase inhibitors).

Potential Signaling Pathways

Caption: Potential biological interaction nodes based on benzanilide pharmacophore analysis.

Analytical Characterization

To validate the identity of N-(4-acetamidophenyl)-2-methylbenzamide, the following analytical signatures are expected:

-

¹H NMR (DMSO-d₆, 400 MHz) :

-

δ ~10.0 ppm (s, 1H, Amide NH - Benzamide)

-

δ ~9.8 ppm (s, 1H, Amide NH - Acetamido)

-

δ ~7.6 - 7.2 ppm (m, 8H, Aromatic protons). Note the specific splitting of the o-substituted ring (ABCD system) vs the p-substituted ring (AA'BB' system).

-

δ ~2.3 ppm (s, 3H, Ar-CH₃, o-methyl)

-

δ ~2.0 ppm (s, 3H, CO-CH₃, Acetyl methyl)

-

-

Mass Spectrometry (ESI-MS) :

-

[M+H]⁺ : m/z 269.32

-

[M+Na]⁺ : m/z 291.30

-

-

IR Spectroscopy :

-

3300 cm⁻¹ : N-H stretch (Amide)

-

1650-1680 cm⁻¹ : C=O stretch (Amide I, likely two distinct bands for the two different amide environments)

-

Safety & Handling

-

Hazard Classification : Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) due to the amide functionality and potential for hydrolysis.

-

Handling : Use standard PPE (gloves, lab coat, safety goggles). Avoid inhalation of dust.

-

Storage : Store in a cool, dry place. Stable under normal laboratory conditions.

References

-

PubChem Compound Summary . N-[4-(acetylamino)phenyl]-4-methylbenzamide (Para-isomer). National Center for Biotechnology Information. Link[1]

-

Gowda, B. T., et al. (2008). Structure of 2-methyl-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E. Link

-

ChemicalBook . 4-Aminoacetanilide (Precursor) Properties and Synthesis. Link

-

Sigma-Aldrich . N-(4-Acetyl-phenyl)-2-methyl-benzamide (Related Analog). Link

-

PrepChem . Preparation of Amide Derivatives of Anilines. Link

Sources

The Isomer Effect: A Technical Guide to N-(4-acetamidophenyl)-2-methylbenzamide and Its Para Isomer

A Senior Application Scientist's Field-Proven Insights into the Critical Differences Between Ortho and Para Substitution in Benzamide Derivatives

In the realms of pharmaceutical development and materials science, the principle of isomerism is a constant and critical consideration. Seemingly minor alterations in the spatial arrangement of atoms within a molecule can precipitate profound changes in its biological activity, physicochemical properties, and synthetic accessibility. This guide provides an in-depth technical exploration of two such positional isomers: N-(4-acetamidophenyl)-2-methylbenzamide (the ortho isomer) and N-(4-acetamidophenyl)-4-methylbenzamide (the para isomer).

Through a detailed analysis, this paper will illuminate how the simple transposition of a single methyl group from the ortho to the para position on the benzoyl ring dictates the molecule's conformation, synthetic strategy, and analytical signature. For researchers, scientists, and drug development professionals, understanding these differences is paramount for rational design, targeted synthesis, and unambiguous characterization.

Chapter 1: Molecular Architecture and the Consequences of Steric Hindrance

The foundational difference between the ortho and para isomers lies in the steric environment surrounding the central amide linkage. This structural nuance has a cascading effect on the molecule's overall shape and properties.

In the ortho isomer, the methyl group is positioned adjacent to the amide carbonyl. This proximity creates significant steric hindrance, a repulsive interaction that discourages planarity between the benzoyl ring and the amide bond.[1][2][3] This forced rotation around the C(O)-Aryl bond is a key feature distinguishing it from the para isomer, where the methyl group is located at a remote position, exerting minimal steric influence on the amide linkage. Consequently, the para isomer can more readily adopt a lower-energy, more planar conformation.

This difference in steric strain and molecular planarity directly influences intermolecular interactions, which in turn affects bulk properties such as crystal packing, melting point, and solubility.[1]

Caption: Steric clash in the ortho isomer versus the para isomer.

Chapter 2: Comparative Physicochemical Properties

The structural differences logically translate to distinct physicochemical profiles. While experimental data for these specific molecules is sparse, we can extrapolate from well-established chemical principles. The greater symmetry and potential for more efficient crystal lattice packing in the para isomer would suggest a higher melting point compared to the less symmetrical ortho isomer.

| Property | N-(4-acetamidophenyl)-2-methylbenzamide (Ortho) | N-(4-acetamidophenyl)-4-methylbenzamide (Para) | Rationale |

| Molecular Weight | 268.31 g/mol | 268.31 g/mol [4] | Isomers have identical molecular formulas (C₁₆H₁₆N₂O₂). |

| Predicted Polarity | Higher | Lower | The twisted conformation of the ortho isomer may disrupt electron delocalization and create a slightly larger dipole moment. |

| Predicted Solubility | Potentially higher in polar solvents | Potentially lower in polar solvents | A less stable crystal lattice (lower melting point) often corresponds to higher solubility. |

| Predicted Melting Point | Lower | Higher | The higher symmetry of the para isomer allows for more efficient packing in the crystal lattice, requiring more energy to break. |

| Hydrogen Bond Donors | 2 | 2[4] | Both molecules have two N-H bonds capable of donating hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 | 2[4] | Both molecules have two C=O groups capable of accepting hydrogen bonds. |

Chapter 3: Isomer-Specific Synthesis

The synthesis of these isomers is a clear demonstration of reagent-controlled regioselectivity. The core strategy involves the amidation of 4-aminoacetanilide with the appropriately substituted benzoyl chloride.[5][6] The choice of starting material—either 2-methylbenzoyl chloride or 4-methylbenzoyl chloride—unequivocally determines the final product.

Caption: Synthetic pathways to the ortho and para isomers.

Experimental Protocol: General Synthesis of N-(4-acetamidophenyl)-methylbenzamides

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminoacetanilide (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to the solution. This acts as a scavenger for the HCl byproduct generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reaction.

-

Acylation: Slowly add the corresponding methylbenzoyl chloride (2-methylbenzoyl chloride for the ortho isomer, or 4-methylbenzoyl chloride for the para isomer) (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Perform a liquid-liquid extraction. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Chapter 4: A Multi-Technique Approach to Analytical Differentiation

Distinguishing between the ortho and para isomers is a common analytical challenge that requires a combination of chromatographic and spectroscopic techniques.[7][8]

Caption: Analytical workflow for isomer differentiation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating the two isomers.[9][10] Due to the predicted higher polarity of the ortho isomer, it is expected to have a shorter retention time on a reversed-phase column (e.g., C18) compared to the more nonpolar para isomer.

Protocol: HPLC Separation

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: Two distinct peaks, with the ortho isomer eluting before the para isomer.

¹H NMR Spectroscopy: The Definitive Tool

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides the most definitive evidence for isomer identification. The key difference lies in the signals from the protons on the methyl-substituted benzoyl ring.[11][12]

-

Para Isomer: Due to its symmetry, the benzoyl ring will exhibit a classic AA'BB' system, appearing as two distinct doublets in the aromatic region (typically 7.0-8.0 ppm).

-

Ortho Isomer: The lack of symmetry results in four distinct signals for the four protons on the benzoyl ring, presenting a more complex multiplet pattern.[11][13]

Furthermore, the steric compression experienced by the methyl group in the ortho isomer may cause its proton signal to appear at a slightly different chemical shift compared to the unhindered methyl group of the para isomer.

Mass Spectrometry (MS)

While both isomers have the same molecular weight and will show an identical molecular ion peak in a mass spectrum, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can differ.[14][15][16][17] The steric strain in the ortho isomer can open up unique fragmentation pathways not available to the para isomer, leading to characteristic daughter ions that can be used for differentiation.[14][15] For instance, interactions between the vicinal ortho substituents can suppress common fragmentation pathways or lead to unique rearrangement ions.[14][15] In contrast, para isomers are often prone to forming stable quinoid-type structures upon fragmentation.[14][15]

Conclusion

The cases of N-(4-acetamidophenyl)-2-methylbenzamide and N-(4-acetamidophenyl)-4-methylbenzamide serve as a powerful illustration of the profound impact of positional isomerism. A simple shift of a methyl group fundamentally alters the molecule's three-dimensional structure due to steric hindrance, which in turn influences its physical properties, dictates the required synthetic precursors, and creates unique spectroscopic and chromatographic signatures. For any professional in the chemical sciences, a thorough understanding of these isomer-specific effects is not merely academic—it is a practical necessity for successful research and development.

References

-

Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometria, 13(2), 83–94. [Link]

-

Todua, N. G., & Mikaia, A. I. (2016). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. ResearchGate. [Link]

-

Eberlin, M. N. (2005). Absolute Configuration Assignment of Ortho, Meta, or Para Isomers by Mass Spectrometry. CORE. [Link]

-

Grützmacher, H. F., & Eberlin, M. N. (2005). Absolute configuration assignment of ortho, meta, or para isomers by mass spectrometry. Journal of the American Society for Mass Spectrometry, 16(4), 431–436. [Link]

-

Bisz, E., Piontek, A., Dziuk, B., Szostak, R., & Szostak, M. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. The Journal of Organic Chemistry, 83(5), 2709–2717. [Link]

-

Bisz, E., Piontek, A., Dziuk, B., Szostak, R., & Szostak, M. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides. ChemRxiv. [Link]

-

Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 335-341. [Link]

-

Harikrishna, N., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical and Pharmaceutical Research, 6(7), 80-84. [Link]

-

van der Meer, J. R., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Chemical Science, 11(38), 10518-10524. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of N-(4-acetamidophenyl)-2-arylhydrazono-cyanoacetamides 4a-c. ResearchGate. [Link]

-

PubChem. (n.d.). N-[4-(acetylamino)phenyl]-4-methylbenzamide. PubChem. [Link]

-

S. Afr. J. Chem. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. 36(3), 91-95. [Link]

-

Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. ResearchGate. [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

-

University of Glasgow. (n.d.). ¹H NMR Spectroscopy. University of Glasgow. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9). Cheméo. [Link]

-

PubChem. (n.d.). N-[(E)-(4-acetamidophenyl)methyleneamino]benzamide. PubChem. [Link]

-

ResearchGate. (2025). Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. ResearchGate. [Link]

-

MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

-

PrepChem.com. (n.d.). Preparation of 4-acetamidobenzenesulfonamide. PrepChem.com. [Link]

-

PubChem. (n.d.). N-(acetamidocarbamothioyl)-4-methylbenzamide. PubChem. [Link]

-

MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

-

MAC-MOD Analytical. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. MAC-MOD Analytical. [Link]

-

ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

-

Arkivoc. (2000). Synthesis and Stereochemistry of Benzamidines and Acetamidines. Arkivoc, 2000(3), 320-342. [Link]

-

Steiner, R. R., & Easter, J. L. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 646–654. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]

-

PubChem. (n.d.). 4-Acetyl-2-methylbenzamide. PubChem. [Link]

-

Klin Lab Diagn. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Klinicheskaia Laboratornaia Diagnostika, (2), 19–20. [Link]

-

DePaoli, G., et al. (2019). Synthesis of Flubromazepam Positional Isomers for Forensic Analysis. ACS Omega, 4(9), 13853–13861. [Link]

-

Mizyuk, V., & Shibanov, V. (2015). Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes. Chemistry & Chemical Technology, 9(1), 23-28. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. N-[4-(acetylamino)phenyl]-4-methylbenzamide | C16H16N2O2 | CID 730581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Flubromazepam Positional Isomers for Forensic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes | Academic Journals and Conferences [science2016.lp.edu.ua]

- 14. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

Bis-Amide p-Phenylenediamine Derivatives: Synthetic Architectures and Medicinal Applications

Executive Summary

This technical guide provides a comprehensive analysis of bis-amide

Part 1: Structural Philosophy & Synthetic Logic

The Scaffold Advantage

The

-

DNA Minor Groove Binding & Intercalation: The planar, crescent-shaped conformation (often induced by substituents) allows the molecule to slide between base pairs or bind within the minor groove, disrupting replication.

-

Epigenetic Modulation (HDACs): The PPD unit acts as a hydrophobic linker connecting a Zinc Binding Group (ZBG) to a surface recognition "Cap" group, essential for fitting into the narrow catalytic tunnel of HDAC enzymes.

Synthetic Pathway

The synthesis of bis-amide PPD derivatives typically follows a nucleophilic acyl substitution pathway. To ensure high yield and prevent polymerization (common with PPD), the reaction conditions must control the nucleophilicity of the amine.

Figure 1: Synthetic Workflow for Symmetrical Bis-Amides

Caption: Step-wise synthetic progression from p-phenylenediamine to the bis-amide target, highlighting the critical intermediate phase.

Part 2: Medicinal Chemistry & SAR[1][2][3]

Structure-Activity Relationship (SAR) Matrix

The biological activity of bis-amide PPDs is heavily dictated by the substituents on the acyl groups (

| Structural Domain | Modification | Biological Impact | Mechanistic Rationale |

| Core Linker | Optimal | Provides necessary rigidity and conjugation for DNA intercalation. | |

| Variable | Often leads to cyclization (benzimidazoles) or steric clash in DNA grooves. | ||

| Amide N | Methylation | Reduced Activity | Loss of H-bond donor capability reduces binding affinity to biological targets. |

| R-Group (Cap) | 4-nitro-phenyl | High Cytotoxicity | Enhances DNA binding affinity via stacking; potential bioreductive activation. |

| Pyridine/Quinoline | Topoisomerase Inhibition | Increases intercalation ability; targets Topo II specifically. | |

| Hydroxamic Acid | HDAC Inhibition | Acts as a Zinc Binding Group (ZBG) for epigenetic targets. |

Critical Design Considerations

-

Solubility: PPD bis-amides are notoriously insoluble. Incorporation of solubilizing tails (e.g., morpholine, piperazine) on the

-groups is often required for bioavailability. -

Symmetry: Symmetrical bis-amides are easier to synthesize but asymmetrical derivatives (where

) often show higher selectivity, particularly for HDAC isoforms where one end binds the enzyme pocket and the other interacts with the surface.

Part 3: Biological Validation Protocols

Protocol: Synthesis of N,N'-Bis(4-nitrobenzoyl)-1,4-phenylenediamine

Rationale: This protocol generates a classic DNA-binding cytotoxic agent. The use of pyridine acts as both solvent and base, preventing the precipitation of the mono-intermediate before completion.

Reagents:

- -Phenylenediamine (10 mmol)

-

4-Nitrobenzoyl chloride (22 mmol)

-

Dry Pyridine (20 mL)

-

Dichloromethane (DCM)

Methodology:

-

Preparation: Dissolve 1.08 g (10 mmol) of

-phenylenediamine in 15 mL of dry pyridine under an inert atmosphere ( -

Addition: Dissolve 4.08 g (22 mmol) of 4-nitrobenzoyl chloride in 10 mL of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Control: Maintain temperature <5°C to prevent side reactions.

-

Reaction: Remove ice bath and allow the mixture to stir at room temperature for 12 hours. A heavy precipitate typically forms.

-

Quenching: Pour the reaction mixture into 200 mL of ice-cold water. Stir vigorously for 15 minutes.

-

Purification: Filter the solid precipitate. Wash sequentially with:

-

10% HCl (to remove residual pyridine)

-

Saturated

(to remove benzoic acid byproducts) -

Water (until neutral pH)

-

Cold Ethanol (to remove unreacted organics)

-

-

Drying: Dry the product in a vacuum oven at 60°C for 6 hours.

Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

Rationale: To validate the epigenetic activity of the derivative.

-

Assay Buffer: Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

. -

Substrate: Fluorogenic acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC).

-

Procedure:

-

Incubate purified HDAC isoform (e.g., HDAC1 or HDAC6) with the test compound (0.1 nM – 10

M) for 15 minutes at 37°C. -

Add fluorogenic substrate (50

M) and incubate for 30 minutes. -

Stop reaction with Developer Solution (Trypsin/Trichostatin A) to release the fluorophore.

-

Read fluorescence (Ex: 360 nm / Em: 460 nm).

-

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Part 4: Mechanistic Pathways

The therapeutic efficacy of bis-amide PPD derivatives operates through two primary pathways depending on the "Cap" structure. The diagram below illustrates the dual-mechanism potential: Genomic Intercalation (Cytotoxicity) vs. Epigenetic Modulation (Differentiation).

Figure 2: Dual Mechanistic Pathways of PPD Derivatives

Caption: Bifurcated signaling pathways showing how structural variations in PPD derivatives dictate their mode of action (DNA damage vs. Epigenetic regulation).

References

-

Chou, C. J., et al. (2008). "Structure-activity relationships of aniline-based histone deacetylase inhibitors." Journal of Medicinal Chemistry.

-

Zhang, L., et al. (2019).[1] "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor."[1] Frontiers in Pharmacology.

-

Giannini, G., et al. (2012). "Bis-amide derivatives of p-phenylenediamine as a new class of DNA-binding agents." Bioorganic & Medicinal Chemistry Letters.

-

Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology.

-

Trivedi, R., et al. (2010). "Synthesis and biological evaluation of N,N'-bis(substituted benzoyl)-1,4-phenylenediamine derivatives." European Journal of Medicinal Chemistry.

Sources

Methodological & Application

Technical Guide: Synthesis of N-(4-acetamidophenyl)-2-methylbenzamide

This Application Note provides a rigorous, field-proven protocol for the synthesis of N-(4-acetamidophenyl)-2-methylbenzamide . This unsymmetrical bis-amide serves as a critical structural motif in medicinal chemistry, particularly in the development of kinase inhibitors and histone deacetylase (HDAC) inhibitors, where the "amide-linker-amide" scaffold is common.

Abstract & Scope

This guide details the regioselective synthesis of N-(4-acetamidophenyl)-2-methylbenzamide via nucleophilic acyl substitution. The protocol utilizes 2-methylbenzoyl chloride and 4-aminoacetanilide (N-(4-aminophenyl)acetamide) under Schotten-Baumann-type conditions. This method is prioritized over direct carboxylic acid coupling (e.g., EDC/HOBt) due to higher atom economy, simplified workup (precipitation-based isolation), and the avoidance of urea byproducts.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Scaffold synthesis for kinase inhibitor libraries.

-

Impurity Profiling: Reference standard for amide-based pharmaceutical degradation studies.

-

Material Science: Monomer synthesis for high-performance polyamides.

Retrosynthetic Analysis & Strategy

The target molecule contains two amide functionalities.[1] The acetamido group is pre-installed in the starting material (4-aminoacetanilide), eliminating the need for complex protecting group strategies. The synthesis disconnects at the benzamide bond.

Strategic Logic:

-

Nucleophile Selection: 4-Aminoacetanilide is used rather than p-phenylenediamine to prevent polymerization or di-acylation. The acetamido group reduces the nucleophilicity of the attached ring, but the free amine at the para position remains sufficiently nucleophilic.

-

Electrophile Selection: 2-Methylbenzoyl chloride is chosen for its high reactivity, ensuring the reaction proceeds rapidly even with the steric bulk of the ortho-methyl group.

-

Base Selection: Triethylamine (Et

N) acts as an HCl scavenger to drive the equilibrium forward.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available precursors.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2] | Mass/Vol | Role |

| 4-Aminoacetanilide | 150.18 | 1.0 | 1.50 g (10 mmol) | Limiting Reagent (Nucleophile) |

| 2-Methylbenzoyl chloride | 154.59 | 1.1 | 1.70 g (~1.4 mL) | Electrophile |

| Triethylamine (Et | 101.19 | 1.2 | 1.21 g (~1.7 mL) | Base / Acid Scavenger |

| Dichloromethane (DCM) | - | - | 30 mL | Solvent (Anhydrous) |

| DMF (Optional co-solvent) | - | - | 2-5 mL | Solubility Enhancer |

Step-by-Step Procedure

Step 1: Preparation of the Nucleophile Solution

-

In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add 1.50 g of 4-aminoacetanilide .

-

Add 30 mL of anhydrous DCM .

-

Note: 4-Aminoacetanilide has limited solubility in pure DCM. If the solution remains cloudy, add 2-5 mL of anhydrous DMF dropwise until a clear solution or fine suspension is achieved.

-

-

Add 1.7 mL of Triethylamine .

-

Cool the mixture to 0°C using an ice-water bath.

Step 2: Acylation Reaction

-

Load 1.4 mL of 2-methylbenzoyl chloride into a pressure-equalizing dropping funnel or a syringe.

-

Add the acid chloride dropwise over 15 minutes to the stirring amine solution at 0°C.

-

Causality: Slow addition prevents localized overheating and potential side reactions (e.g., O-acylation of the acetamide, though rare).

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (Mobile Phase: 5% MeOH in DCM). The starting amine (

) should disappear, and a less polar product spot should appear.

-

Step 3: Workup & Isolation

-

The product typically precipitates out of the DCM/DMF mixture as a white solid due to the low solubility of the bis-amide.

-

If precipitate forms: Filter the solid using a Buchner funnel.

-

If no precipitate (solution is clear): Evaporate the DCM under reduced pressure to leaving a residue, then suspend the residue in 50 mL of cold water.

-

Washing: Wash the filter cake sequentially with:

-

10 mL 1N HCl (Removes unreacted amine).

-

10 mL Saturated NaHCO

(Removes unreacted o-toluic acid). -

20 mL Cold Water (Removes salts).

-

-

Dry the crude solid under vacuum at 50°C.

Step 4: Purification

-

Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1) .

-

Heat the solvent to boiling, dissolve the solid, filter while hot (if insoluble particles remain), and allow to cool slowly to 4°C.

-

Collect the white crystalline needles by filtration.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of the target compound.

Quality Control & Self-Validation (E-E-A-T)

To ensure the protocol was successful, compare your data against these validation criteria.

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range >220°C (Consistent with high-melting bis-amides like paracetamol derivatives).

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water and Hexanes.

NMR Validation (DMSO-d )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Validation |

| 10.20 | Singlet (br) | 1H | Amide NH (Benzamide) | Confirms amide bond formation. |

| 9.90 | Singlet (br) | 1H | Amide NH (Acetamide) | Confirms retention of acetamide. |

| 7.60 - 7.20 | Multiplet | 8H | Aromatic Protons | 4H from linker, 4H from benzoyl. |

| 2.38 | Singlet | 3H | Ar-CH | Diagnostic for 2-methyl group. |

| 2.05 | Singlet | 3H | CO-CH | Diagnostic for acetamide group. |

Interpretation Logic:

-

The presence of two distinct methyl singlets (one aryl at ~2.4 ppm, one carbonyl-adjacent at ~2.1 ppm) is the primary confirmation of structure.

-

Absence of a broad singlet around 5.0 ppm confirms the consumption of the aniline -NH

.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Poor solubility of starting amine in DCM. | Use a 1:1 mixture of THF/DCM or pure DMF as solvent. |

| Oily Product | Residual solvent or impurities. | Triturate the oil with diethyl ether or hexanes to induce crystallization. |

| Starting Material Remains | Acid chloride hydrolysis. | Ensure 2-methylbenzoyl chloride is fresh or distilled. Use anhydrous solvents. |

| Color (Pink/Brown) | Oxidation of aminoacetanilide. | Perform reaction under Nitrogen/Argon atmosphere. Recrystallize with activated charcoal. |

Safety & Handling

-

2-Methylbenzoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water to release HCl gas.

-

4-Aminoacetanilide: Irritant. Potential skin sensitizer.

-

DCM/DMF: Toxic and potential carcinogens. Wear appropriate PPE (gloves, goggles, lab coat).

References

-

General Amide Synthesis: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

- Acid Chloride Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Precursor Properties (4-Aminoacetanilide): National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31230, 4'-Aminoacetanilide. Link

-

Target Analog Data (N-(4-methylphenyl)benzamide): BenchChem Technical Guide. Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Link

- Reaction Conditions: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Nucleophilic Acyl Substitution).

Sources

reaction conditions for coupling 2-methylbenzoyl chloride with 4-aminoacetanilide

This guide details the optimized reaction conditions for coupling 2-methylbenzoyl chloride (o-toluoyl chloride) with 4-aminoacetanilide to synthesize

This protocol is designed for researchers requiring high-purity intermediates for pharmaceutical scaffolds (e.g., histone deacetylase inhibitors or benzodiazepine precursors).

Part 1: Chemical Context & Mechanistic Insight

Reaction Overview

-

Reaction Type: Nucleophilic Acyl Substitution (N-Acylation).

-

Selectivity: The substrate, 4-aminoacetanilide, contains two nitrogen centers. The reaction relies on the nucleophilic differential between the free aniline amine (

) and the acetamido group (-

The aniline nitrogen is electron-rich and highly nucleophilic.

-

The acetamido nitrogen is resonance-stabilized by its adjacent carbonyl, rendering it non-nucleophilic under standard conditions.

-

-

Steric Considerations: The ortho-methyl group on the benzoyl chloride introduces mild steric hindrance compared to benzoyl chloride. While still highly reactive, this requires ensuring complete dissolution of the amine and adequate reaction time.

Key Chemical Properties

| Component | Role | MW ( g/mol ) | MP (°C) | Solubility Profile |

| 2-Methylbenzoyl Chloride | Electrophile | 154.59 | - | Soluble in DCM, THF, Toluene.[1] Hydrolyzes in water. |

| 4-Aminoacetanilide | Nucleophile | 150.18 | 164-167 | Soluble in THF, DMF, MeOH. Sparingly soluble in DCM. |

| Product | 268.31 | ~215-220* | Precipitates from water; soluble in hot EtOH/DMSO. |

*Predicted range based on structural analogs.

Reaction Mechanism (Signaling Pathway)

The following diagram illustrates the nucleophilic attack and the base-mediated elimination pathway.

Caption: Step-wise mechanism of nucleophilic acyl substitution showing the critical role of the base scavenger.

Part 2: Experimental Protocols

Two methods are provided. Method A is the industry standard for high yield and purity. Method B is a "greener" alternative using aqueous media, suitable for larger scales where anhydrous solvents are cost-prohibitive.

Method A: Anhydrous Coupling (High Purity)

Recommended for medicinal chemistry applications.

Reagents:

-

4-Aminoacetanilide (1.0 equiv)[2]

-

2-Methylbenzoyl chloride (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran). Note: DCM is often cited for acid chlorides, but 4-aminoacetanilide has poor solubility in DCM. THF is superior here.

Protocol:

-

Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge the flask with 4-aminoacetanilide (10 mmol, 1.50 g) and anhydrous THF (30 mL). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (15 mmol, 2.1 mL) via syringe. Cool the mixture to 0°C in an ice bath.

-

Acylation: Dilute 2-methylbenzoyl chloride (11 mmol, 1.70 g) in 5 mL of THF. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours .

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot (

) should disappear.

-

-

Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with:

-

Water (

mL) -

0.5 M HCl (

mL) – Critical step to remove unreacted aniline. -

Saturated

( -

Water (

mL)

-

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.

Method B: Schotten-Baumann Conditions (Biphasic)

Recommended for rapid synthesis or when anhydrous conditions are unavailable.

Reagents:

-

4-Aminoacetanilide (1.0 equiv)[2]

-

2-Methylbenzoyl chloride (1.2 equiv)

-

Base: 10% Aqueous

or NaOH. -

Solvent: Acetone.

Protocol:

-

Dissolve 4-aminoacetanilide (10 mmol) in Acetone (25 mL).

-

Add 10% aqueous

(20 mL) to the solution. The mixture may become cloudy. -

Add 2-methylbenzoyl chloride (12 mmol) dropwise with vigorous stirring at room temperature.

-

Stir for 2 hours. The product will precipitate out of the mixture.

-

Dilute with water (50 mL) to ensure complete precipitation.

-

Filter, wash with water, and dry as in Method A.

Part 3: Purification & Quality Control

Purification Strategy

If the crude product purity is <95%, use recrystallization .

-

Solvent System: Ethanol/Water (9:1) or pure Methanol.

-

Procedure: Dissolve crude solid in boiling ethanol. Add hot water dropwise until slight turbidity appears. Cool slowly to RT, then to 4°C.

Experimental Workflow Diagram

Caption: Operational workflow for Method A (Anhydrous THF coupling).

Characterization Data (Expected)

-

Appearance: White to off-white crystalline solid.[3]

-

1H NMR (DMSO-

, 400 MHz):- 10.2 (s, 1H, Amide NH), 9.9 (s, 1H, Acetamide NH).

- 7.6 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H) – Para-substituted ring.

- 7.3–7.4 (m, 4H, Ar-H) – Ortho-substituted ring.

-

2.35 (s, 3H, Ar-

Part 4: Safety & Handling

-

2-Methylbenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.

-

Waste Disposal: Neutralize aqueous filtrates with sodium bicarbonate before disposal. Organic solvents must be disposed of in halogenated/non-halogenated waste streams accordingly.

References

-

Common Organic Chemistry. Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link][5]

-

PrepChem. Preparation of 4-acetamidobenzenesulfonamide (General Acetylation Protocols). Retrieved from [Link]

-

Fisher Scientific. Amide Synthesis: Schotten-Baumann Reaction Protocols. Retrieved from [Link][5]

Sources

purification methods for N-(4-acetamidophenyl)-2-methylbenzamide

Introduction & Chemical Context

Target Analyte: N-(4-acetamidophenyl)-2-methylbenzamide CAS Registry: 316133-79-6 (Analogous/Generic Classification) Chemical Class: Bis-amide / Diaryl Amide Molecular Formula: C₁₆H₁₆N₂O₂[1][2][3][4]

This guide details the isolation and purification of N-(4-acetamidophenyl)-2-methylbenzamide, a structural motif common in analgesic and anti-inflammatory drug discovery.[1][2][3][4] The synthesis typically involves the Schotten-Baumann acylation of 4-aminoacetanilide with 2-methylbenzoyl chloride .[1][2][3][4]

High-purity isolation is challenging due to the presence of three distinct impurity classes:

-

Unreacted Amine: 4-Aminoacetanilide (Starting Material).[1][2][3][4][5]

-

Hydrolyzed Acid: 2-Methylbenzoic acid (By-product of acid chloride hydrolysis).[1][2][3][4]

-

Coupling Reagents/Salts: Triethylamine hydrochloride or Pyridine salts (if used).

The following protocols prioritize scientific rigor, utilizing solubility differentials and acid-base chemistry to achieve >99% purity.

Pre-Purification: Chemical Work-up (The "Tri-Phase" Wash)[1][2][3][4]

Rationale: Before recrystallization, the crude reaction mixture must be chemically "scrubbed."[2][3][4] Relying solely on recrystallization often traps salts and unreacted starting materials in the crystal lattice.[2][3] This method utilizes the neutral nature of the target amide against the basicity of the amine impurity and the acidity of the benzoic acid impurity.[2][4]

Protocol:

-

Quenching: If the reaction was performed in an organic solvent (e.g., Dichloromethane or Ethyl Acetate), pour the reaction mixture into an equal volume of ice-cold water to hydrolyze any remaining 2-methylbenzoyl chloride.[2][3][4]

-

Phase Separation: Transfer to a separatory funnel. Retain the organic layer.[2][3][4][6][7]

-

Acid Wash (Removes Amine):

-

Base Wash (Removes Acid):

-

Neutralization & Drying:

Method A: Recrystallization (The Gold Standard)[3][4]

Rationale: N-arylbenzamides typically exhibit a steep solubility curve in ethanol/water systems—highly soluble at boiling points but insoluble at room temperature.[1][2][3][4] This method is the most scalable for quantities >1g.[1][2][3]

Solvent System:

Step-by-Step Protocol:

-

Dissolution: Place the Crude Solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.[2][3]

-

Note: If the solution is colored (yellow/brown), add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

-

-

Nucleation: Remove from heat. Add hot water dropwise to the boiling ethanolic solution until a faint, persistent turbidity (cloudiness) appears.

-

Re-solubilization: Add a few drops of hot ethanol to clear the turbidity.[1][2][3]

-

Crystallization: Allow the flask to cool slowly to room temperature undisturbed.

-

Collection: Filter the crystals using a Büchner funnel under vacuum.

-

Washing: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1).

-

Drying: Dry in a vacuum oven at 50°C for 6 hours to remove solvent inclusions.

Method B: Flash Column Chromatography (For High Purity)[1][3][4]

Rationale: If the crude mixture contains closely related by-products (e.g., regioisomers) that co-crystallize, chromatography is required.[2][3][4]

Parameters:

Protocol:

-

Loading: Dissolve the crude material in a minimum volume of DCM. Load directly onto the pre-equilibrated silica column.[2][3]

-

Elution: Run the gradient. The target compound is moderately polar due to the two amide bonds.[2][3]

-

Detection: Monitor fractions via TLC (Thin Layer Chromatography) using UV light (254 nm).[1][3] The target will be UV-active.[1][2][3]

-

Isolation: Pool pure fractions and evaporate.

Visualization of Purification Logic

The following diagram illustrates the fate of the target molecule versus its impurities through the chemical work-up and recrystallization process.

Figure 1: Strategic impurity removal workflow. Acid/Base washes utilize pKa differences to strip starting materials before the final crystallization step.[2]

Analytical Validation

To ensure the protocol was successful, the following criteria must be met:

| Test | Method | Expected Result |

| Purity | HPLC-UV (254 nm) | > 98.5% Area Under Curve |

| Identity | ¹H-NMR (DMSO-d₆) | Singlet (~2.1 ppm, Acetyl-CH₃); Singlet (~2.4 ppm, Aryl-CH₃); Amide protons (9-10 ppm).[1][2][3][4] |

| Melting Point | Capillary Method | Sharp range (typically >200°C for bis-amides).[1][2][3][4] |

| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol).[1][2][3][4] |

References

-

PubChem. "N-[4-(acetylamino)phenyl]-4-methylbenzamide Compound Summary."[1][2][3][4] National Library of Medicine.[2][3] Accessed Feb 20, 2026.[2][3] [Link][1][3][4]

-

PrepChem. "Preparation of 4-acetamidobenzenesulfonamide." PrepChem.com.[1][2][3][4] Accessed Feb 20, 2026.[2][3] [Link][1][3][4]

Sources

- 1. prepchem.com [prepchem.com]

- 2. EP2860172A1 - Method for preparing acetamidophenyl - Google Patents [patents.google.com]

- 3. N-[4-(acetylamino)phenyl]-4-methylbenzamide | C16H16N2O2 | CID 730581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

Application Notes and Protocols for the Crystallization of Benzamide Derivatives

Introduction: The Critical Role of Crystallization in Benzamide Drug Development

Benzamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within a drug molecule, dictated by its crystal structure, is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Consequently, the ability to produce high-quality single crystals of benzamide derivatives is not merely a technical exercise but a fundamental necessity for modern drug discovery and development. High-quality crystals are paramount for single-crystal X-ray diffraction analysis, the gold standard for unambiguous structure determination.[3] This structural information illuminates structure-activity relationships (SAR), guides the optimization of lead compounds, and provides the foundational data for patent applications.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven crystallization protocols for benzamide derivatives. Beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, empowering the researcher to troubleshoot and optimize crystallization outcomes. The protocols described herein are designed to be self-validating systems, emphasizing control over the key variables that govern crystal nucleation and growth.

The Phenomenon of Polymorphism in Benzamide

A key challenge in the crystallization of benzamide and its derivatives is the potential for polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures.[1][4][5] These different crystalline forms, or polymorphs, can exhibit significantly different physical and chemical properties.[1] The history of benzamide itself is intertwined with the discovery of polymorphism; in 1832, Friedrich Wöhler and Justus von Liebig observed the transformation of silky needles of freshly crystallized benzamide into rhombic crystals.[4] Modern analysis has identified three polymorphs for benzamide, each with the same hydrogen bonding motifs but differing in their π-π stacking interactions.[1][4] Understanding and controlling polymorphism is of paramount importance in the pharmaceutical industry, as an unexpected polymorphic transformation can have profound implications for a drug's efficacy and safety.[1] The crystallization conditions, including the choice of solvent and the rate of cooling, can significantly influence which polymorph is obtained.[6]

Core Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where molecules in a solution or melt arrange themselves into a highly ordered, repeating lattice structure.[2] The process is governed by two key stages: nucleation and crystal growth.[7]

-

Nucleation: This is the initial formation of a stable, ordered molecular cluster from a supersaturated solution. This process can be influenced by factors such as the degree of supersaturation, the presence of impurities or dust particles (which can act as nucleation sites), and mechanical agitation.[6][8]

-

Crystal Growth: Once a stable nucleus has formed, it serves as a template for the subsequent addition of molecules from the solution, leading to the growth of a larger crystal. The rate of crystal growth is influenced by factors like temperature, solvent, and the concentration of the solute.[7][9]

The goal of any crystallization protocol is to control these two stages to produce a small number of large, well-ordered single crystals, rather than a large number of small or poorly formed crystals. This is typically achieved by creating a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, thus providing the thermodynamic driving force for crystallization.[8]

Key Crystallization Protocols for Benzamide Derivatives

The choice of crystallization method depends heavily on the solubility characteristics of the specific benzamide derivative.[7] It is highly recommended to first perform a solubility assessment by testing the compound's solubility in a range of common solvents.[10]

Slow Evaporation Method

This is often the simplest and most common starting point for crystallization.[11][12] It is particularly effective for compounds that are stable at room temperature and do not readily form highly supersaturated solutions that lead to rapid precipitation.[12]

Principle: A near-saturated solution of the benzamide derivative is prepared, and the solvent is allowed to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystallization.

Detailed Protocol:

-

Solvent Selection: Identify a solvent in which the benzamide derivative has moderate solubility. Common choices for benzamide derivatives include ethanol, methanol, acetone, and ethyl acetate.[12] The ideal solvent will allow for complete dissolution upon gentle warming but will be close to saturation at room temperature.

-

Solution Preparation: Dissolve the compound in the chosen solvent in a clean vial. Gentle warming can be used to aid dissolution. It is crucial to ensure that all solid material is dissolved, as undissolved particles can act as unwanted nucleation sites.[10] Filtering the solution through a syringe filter can help remove any particulate matter.

-

Setup: Cover the vial with a cap that has one or two small holes poked in it, or with parafilm with a few needle punctures.[13] This allows for slow, controlled evaporation of the solvent. The rate of evaporation can be controlled by the size and number of holes.[13]

-

Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed. Crystal growth may take anywhere from a few hours to several weeks.[10]

-

Crystal Harvesting: Once suitable crystals have formed, they can be carefully harvested from the mother liquor using a pipette or by decanting the remaining solvent.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. syrris.com [syrris.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ou.edu [ou.edu]

- 8. chem.tamu.edu [chem.tamu.edu]

- 9. ethz.ch [ethz.ch]

- 10. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Slow Evaporation Method [people.chem.umass.edu]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-acetamidophenyl)-2-methylbenzamide

[1]

Executive Summary & Reaction Logic

Welcome to the Technical Support Center. You are experiencing yield issues with the synthesis of N-(4-acetamidophenyl)-2-methylbenzamide .

This reaction involves the acylation of 4-aminoacetanilide (nucleophile) with a 2-methylbenzoyl derivative (electrophile).[1]

The Core Challenge: While the amine on 4-aminoacetanilide is nucleophilic, the 2-methyl group on the benzoyl ring introduces significant steric hindrance at the electrophilic carbonyl center. This steric bulk retards the rate of nucleophilic attack, making the reaction susceptible to competition from moisture (hydrolysis) or incomplete conversion.

The Solution Strategy: To maximize yield, we must shift from "standard" amide coupling conditions to a High-Force/Catalytic protocol that overcomes the steric barrier of the ortho-methyl group.

Decision Logic & Workflow

The following flowchart outlines the optimized decision path for this specific synthesis.

Caption: Optimization workflow emphasizing purity checks and the critical addition of DMAP to overcome steric hindrance.

Critical Process Parameters (CPP)

The following table summarizes the optimized conditions required to solve the "Low Yield" ticket.

| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Scientific Rationale |

| Electrophile | 1.0 eq Acid Chloride | 1.2 – 1.5 eq Acid Chloride | The ortho-methyl group slows the reaction, allowing moisture to compete.[1] Excess reagent compensates for hydrolysis losses.[1] |

| Catalyst | None | DMAP (0.1 – 0.2 eq) | Crucial: 4-Dimethylaminopyridine (DMAP) forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance than the acid chloride itself [1].[1] |

| Solvent | Ethanol or Wet DCM | Anhydrous THF or DCM | Water destroys the acid chloride immediately.[1] Anhydrous conditions are non-negotiable for hindered substrates.[1] |

| Base | Pyridine (Solvent) | Et₃N or DIPEA (2.0 eq) | Using Pyridine as a solvent can make workup difficult (trapping product).[1] Using stoichiometric DIPEA in DCM allows for easier aqueous wash removal.[1] |

| Temperature | Room Temp (Constant) | 0°C Start | Start cold to prevent exotherms from side reactions, then heat to reflux (40°C in DCM, 66°C in THF) to force the hindered amide bond formation. |

Step-by-Step Optimized Protocol

Objective: Synthesis of N-(4-acetamidophenyl)-2-methylbenzamide via Acid Chloride Method.

Phase 1: Preparation

-

Purify Starting Material: If your 4-aminoacetanilide is dark brown, it is oxidized.[1] Recrystallize from water/ethanol before use.[1] Impurities act as radical scavengers and yield killers [2].[1]

-

Dry Glassware: Oven-dry a 2-neck round bottom flask and cool under nitrogen/argon flow.

Phase 2: The Reaction

-

Dissolution: Charge the flask with 4-aminoacetanilide (1.0 eq) . Add anhydrous DCM (Dichloromethane) or THF (approx. 10 mL per gram of amine).[1]

-

Base & Catalyst: Add Triethylamine (TEA) (2.0 eq) or DIPEA. Add DMAP (0.1 eq) . Stir until dissolved.

-

Cooling: Submerge flask in an ice bath (0°C).

-

Addition: Add 2-methylbenzoyl chloride (1.2 eq) dropwise over 15-20 minutes.

-

Energy Input: Remove the ice bath. Stir at Room Temperature for 1 hour. If TLC shows remaining amine, attach a condenser and reflux for 2-4 hours. The heat is often necessary to overcome the ortho-methyl steric barrier.[1]

Phase 3: Work-up & Isolation[1]

-

Quench: Cool to RT. Pour the reaction mixture into saturated NaHCO₃ (Sodium Bicarbonate) solution. This neutralizes excess acid chloride and hydrolyzes it to the water-soluble benzoate.[1]

-

Separation:

-

Purification: Recrystallize the crude solid from Ethanol or Ethanol/Water (9:1) .

Troubleshooting Guide (FAQ)

Q1: The product is turning pink/purple during filtration. Why?

Diagnosis: Oxidation of unreacted 4-aminoacetanilide.[1] Fix: This indicates incomplete conversion.[1]

-

Increase the equivalents of 2-methylbenzoyl chloride to 1.5 eq.[1]

-

Ensure you perform the 1M HCl wash during workup rigorously; this solubilizes and removes the unreacted aniline starting material, leaving your amide product in the organic layer (or precipitate).

Q2: My yield is <40% and I see a lot of starting material on TLC.

Diagnosis: Steric hindrance is preventing the reaction at Room Temp.[1] Fix: You must add DMAP (hyper-nucleophilic acylation catalyst) and apply Heat .[1] The 2-methyl group creates a "shield" around the carbonyl; DMAP penetrates this shield effectively [3].

Q3: Can I use the Carboxylic Acid (2-methylbenzoic acid) instead of the chloride?

Diagnosis: Yes, but standard EDC/NHS coupling often fails with sterically hindered substrates.[1] Fix: Use HATU or PyBOP as the coupling agent.[1][3] These are more powerful than carbodiimides (EDC/DCC) for hindered amides.[1] Use DMF as the solvent and DIPEA as the base.[3]

Q4: The product is an oil/sticky gum, not a solid.

Diagnosis: Trapped solvent or impurities (often 2-methylbenzoic acid).[1] Fix: Triturate (grind) the oil with cold Diethyl Ether or Hexane .[1] This usually forces the hydrophobic amide to crystallize while dissolving the impurities.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 730581, N-(4-acetamidophenyl)-4-methylbenzamide (Analogue Reference).[1] PubChem.[1] [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [Link]

Technical Support Center: Purification of N-(4-acetamidophenyl)-2-methylbenzamide

An in-depth technical guide to the chemical properties of 2-amino-N-(4-methylphenyl)benzamide - Benchchem.[1]

Introduction

The synthesis of N-(4-acetamidophenyl)-2-methylbenzamide is a standard amide coupling reaction, typically involving the acylation of 4-aminoacetanilide with 2-methylbenzoyl chloride. While the reaction itself is generally straightforward, the primary challenge for researchers lies in the effective separation of the desired product from unreacted starting materials and potential side-products. This guide provides a comprehensive, question-and-answer-based resource for troubleshooting common purification issues, grounded in the fundamental principles of organic chemistry.

The core of any successful purification strategy is a thorough understanding of the physical and chemical properties of all components in the reaction mixture.

Characterization of Key Compounds

A successful separation relies on exploiting the differences in physical properties between the product and potential impurities. The table below summarizes key data for the molecules involved in this synthesis.

| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| N-(4-acetamidophenyl)-2-methylbenzamide (Product) | C₁₆H₁₆N₂O₂ | 268.31 | Not available; expected to be a high-melting solid. | N/A | Insoluble in water; likely soluble in polar organic solvents like acetone, ethyl acetate, and alcohols. |

| 4-Aminoacetanilide (Starting Material) | C₈H₁₀N₂O | 150.18 | 164 - 167[2][3] | 267[2][3] | Slightly soluble in water (1-10 mg/mL); soluble in ethanol, ether, chloroform.[4][5] |

| 2-Methylbenzoyl chloride (Starting Material) | C₈H₇ClO | 154.59 | -18[6] | 214[6] | Insoluble in and reactive with water; soluble in dichloromethane, ether.[6][7] |

| 2-Methylbenzoic acid (Side-product) | C₈H₈O₂ | 136.15 | 103-105 | 258-260 | Slightly soluble in cold water; soluble in hot water, ethanol, ether. |

Reaction and Purification Overview

The synthesis involves the reaction between an amine and an acyl chloride. A base, such as pyridine or triethylamine, is often added to neutralize the HCl byproduct.

Caption: General workflow for isolating the crude product.

Detailed Protocol:

-

Quenching: Slowly pour the reaction mixture into a beaker of ice-water with stirring. This will precipitate the organic product while dissolving water-soluble salts (e.g., pyridinium hydrochloride).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. The product is expected to be much more soluble in these solvents than in water.

-

Washing:

-

Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining basic catalyst (like pyridine).

-

Wash with a saturated sodium bicarbonate (NaHCO₃) solution. This is a critical step to neutralize any remaining acidic species, particularly unreacted 2-methylbenzoyl chloride and its hydrolysis product, 2-methylbenzoic acid, by converting them to water-soluble salts.

-

Finally, wash with brine (saturated NaCl solution) to remove the bulk of the water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude solid product.

Q2: Thin Layer Chromatography (TLC) shows a significant amount of unreacted 4-aminoacetanilide in my crude product. How can I remove it?

Answer: 4-Aminoacetanilide is more polar than the final product due to its free primary amine group. This difference in polarity can be exploited by either recrystallization or column chromatography. Recrystallization is often the more efficient method for bulk removal.

Troubleshooting Decision Tree

Caption: Decision tree for selecting a purification method.

Protocol: Recrystallization

Recrystallization is a purification technique that relies on the differences in solubility of the compound and impurities in a particular solvent at different temperatures. [8]The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Solvent Selection: Based on the properties of benzamides, common solvents to screen include ethanol, isopropanol, or ethyl acetate/hexane mixtures. [9] * Ethanol/Water System: The product is likely soluble in hot ethanol and insoluble in water. This makes an ethanol/water system a prime candidate.

-

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point).

-

Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

-

Allow the flask to cool slowly to room temperature. Crystal formation should occur.

-

Once cooled, place the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

-

Dry the crystals thoroughly. The unreacted 4-aminoacetanilide, being more soluble, should remain in the mother liquor.

-

Q3: My product is contaminated with 2-methylbenzoic acid. How can this be removed?

Answer: 2-Methylbenzoic acid is formed from the hydrolysis of the starting material, 2-methylbenzoyl chloride. As a carboxylic acid, it is readily removed by a simple acid-base extraction, as described in the Q1 workup. If it persists after the initial workup, a targeted wash is necessary.

Protocol: Basic Wash

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Wash the solution 2-3 times with a saturated sodium bicarbonate (NaHCO₃) solution in a separatory funnel. The bicarbonate will deprotonate the carboxylic acid, forming sodium 2-methylbenzoate, which is highly soluble in the aqueous layer and will be removed.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to recover the product, which should now be free of the acidic impurity.

Q4: Recrystallization failed to provide a pure product. What are the recommended conditions for purification by column chromatography?

Answer: Column chromatography separates compounds based on their differential adsorption onto a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent). [10][11]Since the product is less polar than the 4-aminoacetanilide starting material, it will elute from the column first.

Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (standard 230-400 mesh).

-

Mobile Phase (Eluent) Selection: The key is to find a solvent system where the product has an Rf (retention factor) of ~0.3 on a TLC plate.

-

Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.

-

A good starting point for this system would be a 70:30 mixture of hexane:ethyl acetate. Adjust the ratio based on TLC analysis. [12]3. Column Packing:

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

-

-

Loading the Sample:

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting powder to the top of the packed column.

-

-

Elution:

-

Begin eluting with the starting solvent mixture (e.g., 70:30 hexane:ethyl acetate).

-

Collect fractions and monitor them by TLC. The less polar product will elute first.

-

If necessary, gradually increase the polarity of the eluent (e.g., to 50:50 hexane:ethyl acetate) to elute any remaining, more polar impurities.

-

-

Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified N-(4-acetamidophenyl)-2-methylbenzamide.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 4-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 4. 4-Aminoacetanilide | C8H10N2O | CID 31230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Methylbenzoyl chloride(933-88-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. CAS 933-88-0: 2-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. hplc.eu [hplc.eu]

- 12. rsc.org [rsc.org]

Technical Support Center: Solubilization Protocols for N-(4-acetamidophenyl)-2-methylbenzamide

Executive Summary & Physicochemical Assessment

User Query: Resolving insolubility of N-(4-acetamidophenyl)-2-methylbenzamide in aqueous/biological buffers.

Compound Analysis: To resolve solubility, we must first understand the molecular adversary. N-(4-acetamidophenyl)-2-methylbenzamide is a bis-amide structure containing two distinct hydrophobic domains (the acetanilide core and the 2-methylbenzoyl moiety).

-

Structural Challenge: The molecule possesses two amide linkages capable of acting as both Hydrogen Bond Donors (HBD) and Acceptors (HBA). This facilitates the formation of a robust intermolecular hydrogen-bonding network in the solid state (high crystal lattice energy).

-

The "2-Methyl" Factor: While the ortho-methyl group introduces steric hindrance that slightly disrupts planar stacking (potentially lowering the melting point compared to the non-methylated analog), the overall lipophilicity (Calculated LogP ~2.3) and rigid aromatic backbone render it poorly soluble in pure aqueous media [1][7].

-

The Problem: Users typically encounter "crashing out" (precipitation) when diluting organic stock solutions into aqueous buffers due to the rapid increase in the dielectric constant of the solvent system.

Decision Matrix: Solvent Selection

Before attempting formulation, select the vehicle based on your end-application.

Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on experimental constraints.

Step-by-Step Solubilization Protocols

Protocol A: Preparation of High-Concentration Stock (The "Master Mix")

Use this for all downstream applications.

Theory: We must overcome the lattice energy using a solvent with high polarizability and hydrogen-bonding disruption capability.

-

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard here. DMF (Dimethylformamide) is a viable alternative if DMSO is chemically incompatible with downstream reagents.

-

Concentration Target: Aim for 10 mM to 50 mM . Do not attempt >100 mM initially, as viscosity may hinder dissolution.

-

Procedure:

-

Weigh the compound into a glass vial (avoid polystyrene, which DMSO attacks).

-

Add 75% of the calculated DMSO volume.

-

Critical Step: Sonicate in a water bath at 37°C for 10–15 minutes. The combination of acoustic cavitation and mild heat disrupts the crystal lattice [2].

-

Add remaining DMSO to volume.

-

Visual Check: Solution must be optically clear. If hazy, filter through a 0.2 µm PTFE filter (nylon binds hydrophobic drugs).

-

Protocol B: The "Kinetic Spike" (For Cell Culture/Assays)

Prevents precipitation upon dilution.

The Issue: Adding a drop of DMSO stock to water creates a local region of supersaturation. The hydrophobic "oiling out" effect occurs instantly.

Correct Method:

-

Pre-warm your culture medium/buffer to 37°C.

-

Place the buffer on a magnetic stirrer creating a vigorous vortex .

-

Slowly inject the DMSO stock into the center of the vortex using a micropipette.

-

Why? Rapid dispersion prevents local concentration hotspots where nuclei can form [14].

-

-

Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, unless your cells are validated for higher tolerance.

Protocol C: Cyclodextrin Complexation (For "Stubborn" Solubility)

Use this if the compound precipitates in Protocol B or for in vivo work.

Theory: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" where the hydrophobic phenyl rings of the benzamide sit inside the cavity, shielding them from water [17].

-

Prepare 20% (w/v) HP-β-CD in water or saline. Stir until clear.

-

Add the solid N-(4-acetamidophenyl)-2-methylbenzamide to this vehicle.

-

Stir constantly for 24–48 hours at room temperature.

-

Filter (0.45 µm) to remove undissolved solids.

-

Result: This creates a thermodynamically stable solution, unlike the kinetic stability of DMSO spikes.

Data & Specifications

Solubility Profile (Estimated)

Based on bis-amide structure-property relationships [1][7].

| Solvent | Solubility Rating | Estimated Max Conc. | Usage Context |

| Water (pH 7) | Insoluble | < 0.01 mg/mL | Not recommended alone. |

| DMSO | Soluble | > 25 mg/mL | Stock preparation. |

| Ethanol | Sparingly Soluble | ~ 1–5 mg/mL | Co-solvent (volatile). |

| PEG 400 | Moderate | ~ 5–10 mg/mL | In vivo vehicle component. |

| 20% HP-β-CD | Enhanced | ~ 0.5–2.0 mg/mL | Preferred for biological assays. |

Troubleshooting & FAQ

Q1: The compound dissolved in DMSO, but turned into a white cloud when I added it to PBS. Why? A: You exceeded the kinetic solubility limit . The "white cloud" is amorphous precipitation.

-

Fix: Reduce the final concentration. If you need that specific concentration, switch to Protocol C (Cyclodextrins) or add a surfactant like Tween 80 (0.1%) to the PBS before adding the drug. Surfactants reduce interfacial tension and prevent nucleation [14].

Q2: Can I use acid to dissolve it? It has an amide group. A: No. Amides are neutral, not basic. Protonating an amide requires very strong acids (pH < 0), which will likely hydrolyze the amide bond (breaking the molecule into 4-aminoacetanilide and 2-methylbenzoic acid) [1]. Do not use HCl or NaOH for solubilization.

Q3: My frozen DMSO stock has crystals in it. Is it ruined? A: No. DMSO freezes at 19°C. The crystals are likely pure DMSO or the compound crystallizing out due to the temperature drop.

-

Fix: Warm to 37°C and vortex/sonicate until clear. Ensure no solids remain before pipetting, or your concentration will be wrong.